molecular formula C9H4F6O B1345720 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone CAS No. 74853-66-0

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1345720
CAS No.: 74853-66-0
M. Wt: 242.12 g/mol
InChI Key: ZERSWRKHUIMRSN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the ethanone moiety. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and material science.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with other proteins and enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cell types, leading to programmed cell death . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and enzyme modulation . At higher doses, it can lead to toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules. For instance, its presence in the mitochondria can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone involves the Friedel-Crafts acylation reaction. This reaction typically uses trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) at low temperatures (around -40°C). The reaction yields the desired product with a moderate yield of approximately 70% .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of trifluoromethyl groups on both the ethanone and phenyl moieties

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSWRKHUIMRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225819
Record name 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-66-0
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74853-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-4'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

25.4 g (0.1 mol) of 2,2,2-trifluoro-1-(4-trifluoromethylphenyl)ethanol and 1.76 g (0.005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 350 ml of methylene chloride at room temperature. 108 ml (0.125 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 5 hours at room temperature. The reaction mixture is added to 400 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product (18 torr, 60°-61° C.), 16.74 g (66.5% of theory) of 4-trifluoroacetyltrifluoromethylbenzene are obtained, which, according to GC, is 96.7% pure. nD20 : 1.4146.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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